molecular formula C24H15BrN2O4 B3859020 6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone CAS No. 5509-44-4

6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B3859020
CAS No.: 5509-44-4
M. Wt: 475.3 g/mol
InChI Key: QBWLWXHTEDANPQ-FMIVXFBMSA-N
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Description

“6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone” is a chemical compound with the molecular formula C24H15BrN2O4 . It has a molecular weight of 475.29 . This compound is part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 663.1±55.0 °C and a predicted density of 1.531±0.06 g/cm3 . Its pKa is predicted to be 9.12±0.70 .

Mechanism of Action

The mechanism of action of “6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone” is not available in the sources I found. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Safety and Hazards

The safety and hazards of “6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone” are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

6-bromo-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O4/c25-17-10-11-20-19(14-17)22(16-6-2-1-3-7-16)23(24(29)26-20)21(28)12-9-15-5-4-8-18(13-15)27(30)31/h1-14H,(H,26,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLWXHTEDANPQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416456
Record name AC1NSHBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-44-4
Record name AC1NSHBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone

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